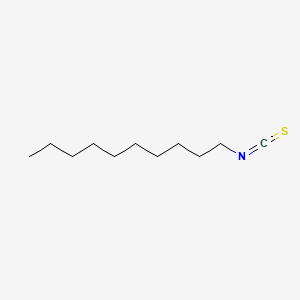

Decane, 1-isothiocyanato-

Descripción general

Descripción

Decane, 1-isothiocyanato- is a biochemical . It has a chemical formula of C11H21NS and a molecular weight of 199.360 . The elemental analysis shows that it contains Carbon (66.27%), Hydrogen (10.62%), Nitrogen (7.03%), and Sulfur (16.08%) .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .

Molecular Structure Analysis

The molecular structure of Decane, 1-isothiocyanato- is determined by the single bonds between carbon and hydrogen atoms, which result in a tetrahedral geometry around each carbon atom .

Chemical Reactions Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .

Physical and Chemical Properties Analysis

At room temperature, decane is a liquid. It is colorless and exhibits a characteristic odor. Decane has a boiling point of 174.1°C (345.4°F) and a melting point of -29.7°C (-21.5°F). The density of decane at 20°C is approximately 0.730 g/cm3 .

Aplicaciones Científicas De Investigación

Isothiocyanates and Their Clinical Trials

Isothiocyanates, sourced from cruciferous vegetables, have shown promise in various disease prevention and therapeutic applications. Notably, sulforaphane and phenethyl isothiocyanate, derived from broccoli and watercress, respectively, have been used in clinical trials targeting diseases like cancer and autism. These trials suggest the potential for incorporating isothiocyanates or their plant-based preparations into broader disease mitigation strategies. This work underlines the need for integrating such compounds into food and nutritional policies for health improvement (Palliyaguru et al., 2018).

Catalysis and Chemical Transformations

Research has explored the transformation of n-decane using PtHY catalysts, revealing the significant impact of the balance between hydrogenating and acid functions on the reaction outcomes. This study highlights the intricate interplay between catalyst composition and its activity, stability, and selectivity, showcasing the potential for optimizing industrial catalytic processes (Alvarez et al., 1996).

Synthesis of Complex Molecules

The total synthesis of N-methylwelwitindolinone C isothiocyanate, featuring a novel construction of a bicyclo[4.3.1]decane ring system via palladium-catalyzed tandem enolate coupling, exemplifies the innovative approaches in organic synthesis. This work demonstrates the potential of 1-isothiocyanato-decane and related compounds in synthesizing complex molecular structures (Komine et al., 2015).

Material Science Applications

Decanethiol and its derivatives have found applications in material science, such as in the patterning of self-assembled alkanethiol monolayers on silver. This technique, leveraging focused ion or electron bombardment, facilitates the creation of micrometer-scale patterns of chemically distinct monolayers, offering new avenues for device fabrication (Gillen et al., 1994).

Corrosion Inhibition

Decanethiol has been evaluated as a corrosion inhibitor for carbon steels in CO2-saturated environments, showing promise in mitigating CO2 corrosion challenges in the oil and gas industry. The study proposes a mechanism based on the adsorption characteristics and inhibitor film formation, highlighting the effectiveness of decanethiol in protecting carbon steel pipelines and equipment from corrosion (Belarbi et al., 2019).

Mecanismo De Acción

Target of Action

Decyl isothiocyanate, also known as 1-Isothiocyanatodecane or Decane, 1-isothiocyanato-, is a type of isothiocyanate, a group of compounds known for their various biological characteristics . Isothiocyanates are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake . They have been shown to inhibit the growth of several types of cultured human cancer cells .

Mode of Action

Isothiocyanates, including Decyl isothiocyanate, exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Biochemical Pathways

Isothiocyanates modulate different mitochondrial proteins such as B-cell lymphoma-2, Bid, and Bax leading to the release of cytochrome C in the cytoplasm, which is the intrinsic mechanism of apoptosis . They also inhibit cell survival signaling molecules Akt and NFκB activation .

Pharmacokinetics

It is known that isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or cs2 .

Result of Action

The result of Decyl isothiocyanate’s action is the inhibition of cell growth, reduction of cell migration, and suppression of cell invasion . It has been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

The action environment of Decyl isothiocyanate is influenced by various factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other compounds, the pH of the environment, and the temperature

Safety and Hazards

Decane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and may be fatal if swallowed and enters airways . It is advised to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge .

Propiedades

IUPAC Name |

1-isothiocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWWGJSMDPUEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066998 | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24540-94-1 | |

| Record name | Decyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24540-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024540941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24540-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

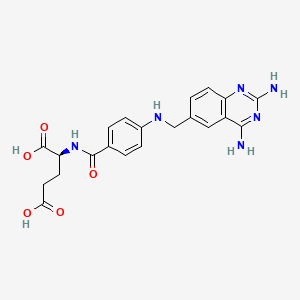

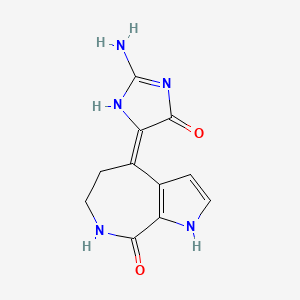

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.